SB-633825
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfonylphenyl)imidazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-15-24(35(4,32)33)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(34-3)8-7-20(21)16-22/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSNJSQTPLXCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SB-633825: A Potent BRK Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB-633825, a potent and ATP-competitive inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). This document consolidates key quantitative data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to BRK and its Role in Cancer
Breast Tumor Kinase (BRK) is a non-receptor tyrosine kinase that is overexpressed in a significant percentage of breast tumors and other cancers, while having limited expression in normal adult tissues.[1][2] This differential expression makes it an attractive target for cancer therapy. BRK is implicated in promoting cancer cell proliferation, migration, and survival through its interaction with various signaling pathways.[1][2] It can be activated by several growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) family.[3] Upon activation, BRK phosphorylates a range of downstream substrates, including Signal Transducer and Activator of Transcription (STAT) proteins (STAT3 and STAT5) and paxillin, thereby modulating gene expression and cell motility.[3][4]
This compound: A Multi-Kinase Inhibitor with High Potency for BRK
This compound is a small molecule inhibitor that has demonstrated significant potency against BRK.[5][6][7] It is part of the Published Kinase Inhibitor Set (PKIS), a collection of well-characterized kinase inhibitors made available to the research community.[1][2][8] Structural studies have confirmed that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[5] While potent against BRK, it's important to note that this compound also inhibits other kinases, such as TIE2 and LOK (STK10), with high affinity.[5][6][7]
Quantitative Inhibition Data
The inhibitory activity of this compound against BRK and other kinases has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Kinase Target | This compound IC50 (nM) |
| BRK (PTK6) | 150 |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| Data sourced from multiple references.[5][6][7] |
Experimental Protocols
The following sections detail the methodologies for key experiments involved in the characterization of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
The IC50 values for this compound are typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The following is a representative protocol adapted from commercially available kits and general kinase assay procedures.
Objective: To determine the in vitro potency of this compound against BRK kinase.
Materials:
-
Recombinant human BRK enzyme
-
This compound (dissolved in DMSO)
-
ATP
-
Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 100 µM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to the wells of a white microplate.
-
Add the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the BRK enzyme to all wells except the "no enzyme" control.
-
Add the kinase substrate to all wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Proliferation Assay (General Workflow)
To assess the effect of a kinase inhibitor on cancer cell growth, a cell proliferation assay is commonly employed.
Objective: To determine the effect of this compound on the proliferation of BRK-positive cancer cell lines.
Procedure:
-
Cell Seeding: Seed BRK-positive cancer cells (e.g., BT-474, T-47D) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability data to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
BRK Signaling Pathway and Inhibition by this compound
The following diagram illustrates a simplified representation of the BRK signaling pathway and the mechanism of action for this compound.
Caption: BRK signaling pathway and its inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for a typical kinase inhibition assay to determine IC50.
References
- 1. Comprehensive characterization of the Published Kinase Inhibitor Set. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 2. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brk Activates Rac1 and Promotes Cell Migration and Invasion by Phosphorylating Paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
SB-633825: An In-depth Technical Guide on its ATP-Competitive Binding Mode
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive binding mode of SB-633825, a potent inhibitor of TIE2, LOK (STK10), and BRK kinases. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant potency against several protein kinases, making it a valuable tool for research and a potential starting point for the development of targeted therapies. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction. This guide will delve into the technical details of its interaction with its key targets: TIE2, LOK, and BRK.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain.[1] This binding event is mutually exclusive with ATP binding, thus blocking the transfer of a phosphate group from ATP to the kinase's substrate. The ATP-competitive nature of this compound has been confirmed through structural studies, specifically X-ray crystallography, which revealed its interaction with the kinase hinge region, a critical area for ATP binding.
The structural analysis of this compound in complex with LOK has provided significant insights into its binding mode.[2] The inhibitor was observed to bind to LOK in both its active 'DFG-in' and inactive 'DFG-out' conformations. This ability to bind to different conformational states of the kinase can contribute to its inhibitory potency and selectivity profile.
Quantitative Data
The inhibitory activity of this compound against its primary kinase targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data sourced from multiple references.[3][4]
Experimental Protocols
While the precise, detailed experimental protocols from the primary literature characterizing this compound were not fully available in the public domain, this section provides representative protocols for key experiments based on established methodologies.
Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of this compound was likely determined using a biochemical kinase assay. The primary study characterizing the Published Kinase Inhibitor Set (PKIS), which includes this compound, utilized a microfluidics-based mobility shift assay (e.g., Caliper assay). Below is a generalized workflow for such an assay:
Caption: Generalized workflow for a microfluidics-based kinase inhibition assay.
Key Components:
-
Kinase: Recombinant human TIE2, LOK, or BRK.
-
Substrate: A specific peptide substrate for each kinase, often fluorescently labeled. For example, a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1 could be used for TIE2 and BRK.
-
ATP: At a concentration near the Km for each kinase to ensure competitive binding can be accurately measured.
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a salt (e.g., MgCl2), a reducing agent (e.g., DTT), and a detergent to prevent non-specific binding.
-
Detection: Measurement of the ratio of phosphorylated to unphosphorylated substrate.
X-ray Crystallography (Representative Protocol)
The co-crystal structure of this compound with LOK was determined by X-ray crystallography. The general steps to obtain such a structure are outlined below.
Caption: General workflow for determining a protein-ligand co-crystal structure.
Critical Steps:
-
Protein Purity: High purity of the LOK protein is essential for successful crystallization.
-
Ligand Soaking/Co-crystallization: this compound can be introduced to the protein before crystallization (co-crystallization) or soaked into pre-formed apo-protein crystals.
-
Crystallization Screening: A wide range of conditions are screened to find the optimal environment for crystal growth.
-
Structure Refinement: The final model is refined against the experimental data to ensure its accuracy.
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling pathways mediated by TIE2, LOK, and BRK.
TIE2 Signaling Pathway
TIE2 is a receptor tyrosine kinase primarily expressed on endothelial cells and is crucial for angiogenesis and vascular stability. Its signaling is activated by angiopoietin ligands. Inhibition of TIE2 by this compound can disrupt these processes.
Caption: Simplified TIE2 signaling pathway and the point of inhibition by this compound.
LOK (STK10) Signaling Pathway
LOK (Lymphocyte-Oriented Kinase) is a serine/threonine kinase involved in regulating cytoskeletal rearrangements, particularly in lymphocytes. Its inhibition can impact cell migration and adhesion.
Caption: LOK (STK10) signaling in cytoskeletal regulation and its inhibition by this compound.
BRK (PTK6) Signaling Pathway
BRK (Breast Tumor Kinase) is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast cancer. It is involved in signaling pathways that promote cell proliferation, survival, and migration.
Caption: Overview of BRK (PTK6) signaling in cancer and its inhibition by this compound.
Conclusion
This compound is a potent, ATP-competitive inhibitor of TIE2, LOK, and BRK kinases. Its well-characterized inhibitory profile and the availability of structural data make it a valuable chemical probe for studying the physiological and pathological roles of these kinases. The information presented in this guide provides a technical foundation for researchers and drug development professionals working with or interested in this compound and its targets. Further investigation into the detailed methodologies of its characterization and its effects in more complex biological systems will continue to enhance its utility in biomedical research.
References
An In-depth Technical Guide to SB-633825 (CAS Number: 956613-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive multi-kinase inhibitor with significant activity against Tunica interna Endothelial Kinase 2 (TIE2), Lymphocyte-Oriented Kinase (LOK, also known as STK10), and Breast Tumor Kinase (BRK, also known as PTK6). Its ability to target these key signaling proteins makes it a valuable tool for research in angiogenesis, cancer biology, and immunology. This document provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological activity, and the signaling pathways it modulates. Detailed representative experimental protocols and visualizations are provided to support further investigation and application of this compound in a research setting.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its proper handling, storage, and preparation for in vitro and in vivo studies.
| Property | Value | Reference |
| CAS Number | 956613-01-7 | |
| Molecular Formula | C28H25N3O3S | |
| Molecular Weight | 483.6 g/mol | |
| Purity | ≥95% | |
| Appearance | Solid | |
| Solubility | Slightly soluble (0.1-1 mg/ml) in acetonitrile | |
| Storage | Store as a solid at -20°C for ≥4 years. | |
| Stability in Solution | Store in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year. |
Safety and Handling: this compound should be considered hazardous until further information is available. Standard laboratory precautions should be taken, including avoiding ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling. For detailed safety information, consult the Safety Data Sheet (SDS).
Biological Activity
This compound is a highly potent inhibitor of TIE2, LOK, and BRK, demonstrating ATP-competitive binding. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) presented below.
| Target Kinase | IC50 (nM) | Reference |
| TIE2 | 3.5 | |
| LOK (STK10) | 66 | |
| BRK (PTK6) | 150 |
At a concentration of 0.1 µM, this compound inhibits LOK to 44% of its maximal activity and TIE2 to 75% of its maximal activity. This compound has been shown to inhibit cancer cell growth and angiogenesis, highlighting its potential as a research tool in oncology.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are representative methodologies for key experiments used in the characterization of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase using a radiometric assay.
Materials:
-
Recombinant human kinases (TIE2, LOK, BRK)
-
Kinase-specific substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP
-
4x LDS sample buffer
-
NuPAGE 4–12% Bis-Tris precast polyacrylamide gels
-
Coomassie Protein Stain
-
Phosphorimager system
Procedure:
-
Prepare reaction solutions in a final volume of 21 µL containing approximately 200 ng of the protein kinase and 2 µg of its specific substrate in 1x kinase assay buffer.
-
Add the desired concentrations of this compound or DMSO (as a negative control) to the reaction solutions.
-
Pre-incubate the reaction mixtures at 30°C for 10 minutes with shaking.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.
-
Incubate the reactions at 30°C for 30 minutes with shaking (1050 rpm).
-
Terminate the reactions by adding 7 µL of 4x LDS sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE using NuPAGE 4–12% Bis-Tris gels.
-
Stain the gel with Coomassie Protein Stain to visualize the protein bands.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into the substrate using a phosphorimager system to determine the extent of kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protein X-ray Crystallography for Inhibitor Binding Mode (Representative Protocol)
This protocol outlines the general steps involved in determining the three-dimensional structure of a kinase in complex with an inhibitor.
Materials:
-
Highly purified recombinant kinase (e.g., LOK)
-
This compound
-
Crystallization screening solutions
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Protein Crystallization:
-
Concentrate the purified kinase to a suitable concentration (typically 5-20 mg/mL).
-
Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the protein solution with a precipitant solution from a crystallization screen.
-
To obtain a co-crystal structure, incubate the protein with a molar excess of this compound prior to setting up the crystallization trials.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest suitable crystals from the crystallization drops.
-
Briefly soak the crystals in a cryoprotectant solution (typically containing a high concentration of a cryoprotectant like glycerol or ethylene glycol mixed with the mother liquor) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in a stream of cold nitrogen gas.
-
Expose the crystal to a monochromatic X-ray beam and collect diffraction data as a series of images while rotating the crystal.
-
-
Data Processing and Structure Determination:
-
Process the diffraction images to determine the unit cell dimensions and integrate the intensities of the diffraction spots.
-
Solve the phase problem using molecular replacement, if a homologous structure is available, or experimental phasing methods.
-
Build an initial model of the protein-inhibitor complex into the resulting electron density map.
-
-
Structure Refinement and Validation:
-
Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and stereochemistry.
-
Validate the final structure using various quality control metrics to ensure its accuracy.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by inhibiting the kinase activity of TIE2, LOK, and BRK, thereby modulating their respective downstream signaling pathways.
TIE2 Signaling Pathway
TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and plays a critical role in angiogenesis and vascular stability. Its primary ligand is Angiopoietin-1 (Ang1). The binding of Ang1 to TIE2 induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades that promote endothelial cell survival, migration, and vessel maturation. By inhibiting TIE2, this compound can disrupt these processes, leading to anti-angiogenic effects.
LOK (STK10) Signaling Pathway
LOK (Lymphocyte-Oriented Kinase) is a serine/threonine kinase that is highly expressed in lymphocytes and plays a role in regulating lymphocyte migration and adhesion. It is known to phosphorylate and activate the Ezrin-Radixin-Moesin (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane. LOK has also been implicated in the regulation of the p38 MAPK signaling pathway. By inhibiting LOK, this compound can interfere with these processes, potentially affecting immune cell trafficking and function.
BRK (PTK6) Signaling Pathway
BRK (Breast Tumor Kinase) is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poor outcomes. It is involved in signaling pathways that promote cancer cell proliferation, survival, and migration. BRK can be activated by various growth factor receptors and, in turn, can phosphorylate a range of downstream substrates, including STAT3, which is a key transcription factor involved in cell growth and survival. Inhibition of BRK by this compound can therefore disrupt these pro-oncogenic signaling events.
Conclusion
This compound is a valuable chemical probe for studying the roles of TIE2, LOK, and BRK in various physiological and pathological processes. Its potent and relatively clean inhibition profile, coupled with its characterized mechanism of action, makes it a powerful tool for dissecting complex signaling networks. This technical guide provides a foundational understanding of this compound, which should facilitate its effective use in research and drug discovery efforts targeting angiogenesis, cancer, and immune regulation. Further studies are warranted to fully elucidate the therapeutic potential of inhibiting these kinases, and this compound will undoubtedly play a crucial role in these future investigations.
An In-Depth Technical Guide to SB-633825: A Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, most notably TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (lymphocyte-oriented kinase), and BRK (breast tumor kinase). Its ability to modulate key signaling pathways involved in angiogenesis and cell proliferation has positioned it as a valuable tool in cancer research and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, formula, mechanism of action, and relevant experimental data for this compound. Detailed experimental protocols for kinase inhibition assays and visualizations of the associated signaling pathways are also presented to facilitate further research and development.
Molecular Structure and Chemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C28H25N3O3S. Its structure features a central imidazole core substituted with methanesulfonyl-methylphenyl, methoxynaphthalenyl, and pyridinyl moieties. The precise arrangement of these functional groups is critical for its high-affinity binding to the ATP pocket of its target kinases.
| Property | Value | Reference |
| Molecular Formula | C28H25N3O3S | [1] |
| Molecular Weight | 483.58 g/mol | [1] |
| Canonical SMILES | O=S(C1=CC=C(C2=NC(C3=CC=NC=C3)=C(C4=CC=C5C=C(OC)C=CC5=C4)N2C)C(C)=C1)(C)=O | [1] |
| CAS Number | 956613-01-7 | [1] |
Mechanism of Action and Target Profile
This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] This mode of action effectively blocks the signal transduction cascade initiated by the kinase.
The primary targets of this compound have been identified through in vitro kinase assays, revealing its high potency against TIE2, LOK, and BRK.
| Target Kinase | IC50 (nM) | Reference |
| TIE2 | 3.5 | [1] |
| LOK (STK10) | 66 | [1] |
| BRK (PTK6) | 150 | [1] |
The inhibition of TIE2, a key receptor tyrosine kinase in the angiopoietin signaling pathway, underscores the anti-angiogenic potential of this compound.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By blocking TIE2, this compound can disrupt this process.
TIE2 Signaling Pathway and Inhibition by this compound
The TIE2 signaling pathway is crucial for vascular stability and angiogenesis. The binding of angiopoietin ligands (Ang1 or Ang2) to the TIE2 receptor induces its dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote endothelial cell survival, migration, and proliferation.
This compound, by occupying the ATP-binding pocket of TIE2, prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signals.
Caption: TIE2 signaling pathway and its inhibition by this compound.
Experimental Protocols: In Vitro TIE2 Kinase Inhibition Assay
The following is a representative protocol for determining the IC50 value of this compound against TIE2 kinase. This protocol is based on commonly used fluorescence-based kinase assay kits.
Materials:
-
Recombinant human TIE2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Fluorescently labeled peptide substrate for TIE2
-
This compound
-
DMSO
-
384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, recombinant TIE2 kinase, and the fluorescently labeled peptide substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Prepare an ATP solution in kinase buffer at a concentration close to the Km for TIE2. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no kinase).
-
Normalize the data to the positive control (DMSO only) and negative control (no ATP or no kinase).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A logical workflow for a typical in vitro kinase inhibition assay.
Synthesis of this compound
Conclusion
This compound is a well-characterized and potent inhibitor of TIE2, LOK, and BRK kinases. Its ATP-competitive mechanism of action and its ability to disrupt the TIE2 signaling pathway make it a valuable research tool for studying angiogenesis and for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
SB-633825: A Multi-Targeted Kinase Inhibitor with Anti-Proliferative Potential in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SB-633825 is a potent, ATP-competitive inhibitor of multiple protein kinases, primarily targeting TIE2, LOK (STK10), and BRK (PTK6). These kinases are implicated in critical cellular processes that drive cancer progression, including cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its role in cancer cell proliferation. It includes a summary of its inhibitory activity, details on the signaling pathways it modulates, and standardized protocols for relevant in vitro assays. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology.
Introduction
Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[1] this compound has emerged as a significant research compound due to its potent inhibition of three key kinases: TIE2, LOK, and BRK.[2][3] The angiopoietin/TIE2 signaling pathway is a pivotal driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][4][5] BRK (Breast Tumor Kinase), also known as Protein Tyrosine Kinase 6 (PTK6), is overexpressed in a high percentage of breast cancers and is involved in promoting cell proliferation, survival, and migration.[6][7] The role of LOK (Lymphocyte-Oriented Kinase), or Serine/Threonine Kinase 10 (STK10), in cancer is multifaceted, with studies suggesting its involvement in both cell proliferation and migration, depending on the cellular context.[8][9] By targeting these three kinases, this compound presents a multi-pronged approach to potentially inhibit cancer progression.
Quantitative Data
The inhibitory activity of this compound against its primary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| TIE2 | 3.5 | [2][3] |
| LOK (STK10) | 66 | [2][3] |
| BRK (PTK6) | 150 | [2][3] |
Table 1: In vitro inhibitory activity of this compound against target kinases.
Signaling Pathways
This compound exerts its anti-proliferative effects by interfering with key signaling pathways regulated by TIE2, LOK, and BRK.
TIE2 Signaling Pathway
The TIE2 signaling pathway, primarily activated by angiopoietins, is crucial for endothelial cell survival, proliferation, and migration, all of which are central to angiogenesis.[15] Inhibition of TIE2 by this compound is expected to disrupt these processes, thereby impeding tumor vascularization and growth.
Caption: Inhibition of the TIE2 signaling pathway by this compound.
BRK (PTK6) Signaling Pathway
BRK is a non-receptor tyrosine kinase that, when overexpressed in tumors, promotes proliferation, survival, and migration.[6] It can activate downstream signaling molecules, including STAT3 and the PI3K/Akt and MAPK pathways.[16] By inhibiting BRK, this compound can potentially attenuate these pro-tumorigenic signals.
Caption: this compound-mediated inhibition of BRK signaling pathways.
LOK (STK10) Signaling Pathway
LOK/STK10 is a serine/threonine kinase whose role in cancer is context-dependent. Some studies indicate that knockout of STK10 can promote cancer cell proliferation by inhibiting p38 MAPK activation.[8][9] Conversely, STK10 is also known to be involved in regulating cell migration.[17] The precise downstream effects of this compound-mediated LOK inhibition on cancer cell proliferation require further investigation.
Caption: Potential downstream effects of LOK inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the effect of this compound on cancer cell proliferation and its mechanism of action. These should be optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of specific proteins in a sample, providing insights into the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TIE2, anti-TIE2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a valuable research tool for investigating the roles of TIE2, LOK, and BRK in cancer biology. Its ability to inhibit these key kinases suggests a potential therapeutic strategy for cancers driven by aberrant angiogenesis and proliferation signaling. This guide provides a foundational understanding of this compound, summarizing its known inhibitory activities and outlining the signaling pathways it likely affects. The provided experimental protocols offer a starting point for researchers to further explore the anti-cancer effects of this compound. Future studies focusing on determining the anti-proliferative IC50 values of this compound in a broad range of cancer cell lines and elucidating its precise downstream signaling effects will be crucial for advancing its potential as a cancer therapeutic.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination [mdpi.com]
- 6. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive characterization of the Published Kinase Inhibitor Set. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 11. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 12. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Scholarly Article or Book Chapter | Comprehensive characterization of the Published Kinase Inhibitor Set | ID: rj430963t | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Tie2 in tumor endothelial signaling and survival: implications for antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
SB-633825: A Potent Kinase Inhibitor in Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive small molecule inhibitor with significant implications for angiogenesis research. Primarily targeting the Tyrosine-protein kinase receptor (Tie2), this compound has demonstrated the ability to modulate key signaling pathways involved in the formation of new blood vessels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from relevant assays, and detailed experimental protocols to facilitate further investigation into its anti-angiogenic properties.
Core Mechanism of Action
This compound exerts its biological effects through the potent inhibition of several kinases. Its primary target in the context of angiogenesis is the Tie2 receptor, a key component of the angiopoietin (Ang) signaling pathway, which is crucial for vascular development and maturation.[1][2] In addition to Tie2, this compound also inhibits Lymphocyte-Oriented Kinase (LOK; STK10) and Breast Tumor Kinase (BRK; PTK6).[1][2]
The Ang/Tie2 signaling axis is a critical regulator of endothelial cell survival, migration, and vessel assembly.[1] By inhibiting Tie2, this compound disrupts these processes, leading to an anti-angiogenic effect. The ATP-competitive nature of this compound's binding to the kinase domain underscores its direct inhibitory action.[1][2]
Quantitative Data
The inhibitory activity of this compound against its primary kinase targets has been quantified through half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
| Data sourced from MedChemExpress and GlpBio.[1][2] |
Further studies have shown that at a concentration of 0.1 µM, this compound inhibits LOK and TIE2 to 44% and 75% of their maximal activity, respectively.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on Tie2 directly impacts downstream signaling cascades that govern angiogenesis. Understanding these pathways and the experimental workflows to study them is crucial for researchers.
Tie2 Signaling Pathway Inhibition
Caption: Inhibition of the Ang1/Tie2 signaling pathway by this compound.
Experimental Workflow: In Vitro Angiogenesis Assay
References
SB-633825: A Technical Guide to its Application as a Chemical Probe for LOK and SLK
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SB-633825, a potent ATP-competitive kinase inhibitor, and its utility as a chemical probe for studying the serine/threonine kinases LOK (Lymphocyte-Oriented Kinase, STK10) and SLK (STE20-like Kinase). This document summarizes the available quantitative data on this compound's potency and selectivity, details relevant experimental protocols for its characterization, and visualizes the known signaling pathways of LOK and SLK.
Introduction
This compound was initially developed as a potent inhibitor of the TIE2 kinase.[1] However, subsequent comprehensive kinase profiling revealed its significant inhibitory activity against LOK and SLK, two members of the Ste20 kinase family.[1] This discovery has positioned this compound as a valuable tool for elucidating the physiological and pathological roles of these understudied kinases. LOK and SLK are implicated in a variety of cellular processes, including cytoskeletal regulation, cell migration, and cell cycle control.[2][3][4] Dysregulation of their activity has been linked to various diseases, making them potential therapeutic targets. This guide aims to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to investigate LOK and SLK biology.
Quantitative Data
The inhibitory activity of this compound has been characterized against a panel of kinases. The following tables summarize the key quantitative data available.
Table 1: IC50 Values of this compound against Primary Targets
| Kinase | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK | 150 |
Data sourced from MedchemExpress and other publications.[5][6]
Table 2: Selectivity Profile of this compound (% Inhibition at 0.1 µM)
| Kinase | % Inhibition |
| LOK | 56 |
| TIE2 | 25 |
Note: This data is derived from the "Comprehensive characterization of the Published Kinase Inhibitor Set" which screened this compound against 224 kinases.[1] The complete dataset from the supplementary information of this publication provides a more extensive overview of the inhibitor's selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound. This section outlines key experimental protocols.
Biochemical Kinase Assay (Nanosyn Mobility Shift Assay)
This assay was utilized in the comprehensive characterization of the Published Kinase Inhibitor Set (PKIS) to determine the kinase selectivity of compounds like this compound.
Principle: This assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. The ratio of the phosphorylated product to the unphosphorylated substrate is used to determine kinase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase of interest, a fluorescently labeled peptide substrate, and the necessary cofactors in a kinase buffer.
-
Compound Incubation: Add this compound or other test compounds at desired concentrations to the reaction mixture. Include a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction.
-
Electrophoretic Separation: Analyze the reaction mixture using a microfluidics-based capillary electrophoresis system. The substrate and phosphorylated product are separated based on their charge and size.
-
Data Analysis: Quantify the fluorescence intensity of the substrate and product peaks. Calculate the percentage of inhibition by comparing the kinase activity in the presence of the inhibitor to the DMSO control.
Cell-Based Proliferation Assay (NCI-60 Screen)
The NCI-60 screen is a well-established method for evaluating the anti-proliferative effects of compounds on a panel of 60 human cancer cell lines.
Principle: The assay measures the growth inhibition of cancer cell lines after a 48-hour exposure to the test compound. Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.
Protocol:
-
Cell Plating: Inoculate the 60 human cancer cell lines into 96-well microtiter plates at their respective optimal plating densities and allow them to attach overnight.[7]
-
Compound Addition: Add this compound at various concentrations (typically a 5-log dilution series) to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.[7]
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Data Acquisition: Measure the optical density at 515 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the no-drug control.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Principle: Endothelial cells, when cultured on a gel of basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures. The effect of inhibitors on this process can be quantified.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract and allow it to polymerize at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the plates for several hours (typically 4-18 hours) at 37°C to allow for tube formation.[8]
-
Visualization: Visualize the tube-like structures using a microscope. The cells can be labeled with a fluorescent dye like calcein AM for better visualization.[8]
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in the presence of this compound to the vehicle control to determine the anti-angiogenic effect.
Signaling Pathways and Visualization
LOK and SLK are involved in complex signaling networks. The following diagrams, generated using the DOT language, illustrate their known signaling pathways.
LOK (STK10) Signaling Pathway
LOK is activated through homodimerization and subsequent autophosphorylation.[9] Activated LOK then phosphorylates downstream substrates including Polo-like kinase 1 (PLK1), which is involved in cell cycle progression, and members of the Ezrin/Radixin/Moesin (ERM) family of proteins.[4][10][11] Phosphorylation of ERM proteins is crucial for their function as linkers between the plasma membrane and the actin cytoskeleton, thereby regulating cytoskeletal rearrangements and processes like lymphocyte migration.[4]
SLK Signaling Pathway
SLK is activated downstream of integrin signaling through a FAK/Src complex and the MAPK pathway.[2] Activated SLK plays a critical role in cytoskeletal dynamics and cell migration by phosphorylating key substrates. These include Paxillin, a focal adhesion adapter protein, and Ezrin, a protein that links the actin cytoskeleton to the plasma membrane.[7][12][13] Phosphorylation of Paxillin by SLK is required for focal adhesion turnover, a crucial process for cell motility.[12] SLK-mediated phosphorylation of Ezrin contributes to cytoskeletal remodeling.[13]
Mechanism of Action and Logical Relationships
The following diagram illustrates the logical workflow for characterizing this compound as a chemical probe.
Conclusion
This compound serves as a valuable chemical probe for the investigation of LOK and SLK kinases. Its characterization through biochemical and cellular assays has provided insights into its potency and selectivity. While initially identified as a TIE2 inhibitor, its activity against LOK and SLK allows for the exploration of their roles in various cellular functions. This guide provides a comprehensive resource for researchers to design and execute experiments using this compound, ultimately contributing to a deeper understanding of LOK and SLK signaling in health and disease. Further studies to develop even more selective inhibitors for LOK and SLK will be beneficial for dissecting their individual functions.
References
- 1. scispace.com [scispace.com]
- 2. FAK/src-Family Dependent Activation of the Ste20-Like Kinase SLK Is Required for Microtubule-Dependent Focal Adhesion Turnover and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STK10 serine/threonine kinase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Stk10 Deficiency in Mice Promotes Tumor Growth by Dysregulating the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. NCI-60 - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. Stk10, a new member of the polo-like kinase kinase family highly expressed in hematopoietic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SLK-mediated phosphorylation of paxillin is required for focal adhesion turnover and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local phosphocycling mediated by LOK/SLK restricts ezrin function to the apical aspect of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-633825 In Vitro Kinase Assay
These application notes provide a comprehensive overview of the in vitro kinase inhibitory activity of SB-633825, a potent ATP-competitive inhibitor. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on kinase inhibitors and their mechanisms of action.
Introduction
This compound is a small molecule inhibitor targeting several protein kinases, playing a crucial role in cellular signaling pathways related to angiogenesis, cell proliferation, and migration.[1] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of substrate proteins.[1][2] Understanding the specific inhibitory profile of this compound is essential for its development as a potential therapeutic agent.
Kinase Inhibition Profile of this compound
This compound has been demonstrated to be a potent inhibitor of Tyrosine-protein kinase receptor (TIE2), Lymphocyte-oriented kinase (LOK; STK10), and Breast tumor kinase (BRK; PTK6).[1][3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data sourced from Elkins JM, et al. (2016).[1][3]
At a concentration of 0.1 µM, this compound inhibits TIE2 and LOK to 75% and 44% of their maximal activity, respectively.[1][3]
Signaling Pathways
The kinases inhibited by this compound are key components of critical cellular signaling pathways. TIE2 is a pivotal receptor tyrosine kinase in the angiopoietin (Ang)/Tie2 signaling axis, which is crucial for angiogenesis in endothelial cells.[1] LOK is the dominant ezrin-radixin-moesin (ERM) kinase in hematopoietic cells.[1] BRK (PTK6) is expressed in breast cancers and is considered an oncogene that promotes tumor cell proliferation and migration.[1]
References
Application Notes and Protocols: SB-633825 Endothelial Cell Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-angiogenic potential of SB-633825 using an in vitro endothelial cell tube formation assay. This assay is a cornerstone for studying the mechanisms of angiogenesis and for the preliminary screening of potential inhibitory compounds.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth.[1][2][3] The angiopoietin (Ang)/Tie2 kinase signaling pathway is a key regulator of this process, making it an attractive target for anti-angiogenic therapies.[4] this compound is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, and also targets LOK (STK10) and BRK.[4][5] By inhibiting TIE2, this compound can disrupt the signaling cascade that leads to endothelial cell migration, proliferation, and differentiation into capillary-like structures.[2][4][6]
The endothelial cell tube formation assay offers a rapid and quantifiable method to evaluate the effects of compounds like this compound on the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[1][7] This process mimics the later stages of in vivo angiogenesis.
Quantitative Data Summary
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
| Data sourced from Elkins JM, et al. Nat Biotechnol. 2016.[4][5] |
Table 2: Experimental Data Template for Tube Formation Assay
| This compound Conc. (nM) | Total Tube Length (µm) | Number of Junctions | Number of Loops/Meshes |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Experimental Protocols
This protocol is adapted from standard endothelial cell tube formation assay methodologies.[1][8][9][10] It is optimized for a 24-well plate format but can be scaled for other formats.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., HMEC-1, 3B-11).[1][9]
-
Endothelial Cell Growth Medium (e.g., EGM-2).
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™).[9][11]
-
This compound (to be dissolved in DMSO to create a stock solution).
-
Fetal Bovine Serum (FBS).
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Dimethylsulfoxide (DMSO).
-
Pre-chilled sterile pipette tips and 24-well tissue culture plates.
Protocol:
Part 1: Preparation
-
Thaw BME: Thaw the BME solution overnight on ice in a 4°C refrigerator.[9][11][12] It is critical to keep the BME on ice at all times to prevent premature gelation.[8][9]
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO. Further dilute the stock solution in endothelial cell basal medium to create working concentrations. The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium until they reach approximately 80-90% confluency.[12] Passage cells as needed, but use cells from earlier passages for optimal results.
Part 2: Assay Procedure
-
Coat Plates with BME:
-
Pre-chill a 24-well plate and pipette tips at 4°C for at least 30 minutes.[1][7]
-
Using a pre-chilled pipette tip, add 250 µL of the thawed BME solution to each well of the 24-well plate.[1][7] Ensure the entire bottom of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][9]
-
-
Prepare Cell Suspension:
-
Wash the confluent HUVEC monolayer with PBS.
-
Harvest the cells using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in basal medium with 1-2% FBS.[10]
-
Count the cells and adjust the concentration to 1.5 x 10^5 to 2.5 x 10^5 cells/mL.
-
-
Cell Seeding and Treatment:
-
Prepare cell suspensions containing the desired final concentrations of this compound (and a vehicle control with DMSO).
-
Gently add 300 µL of the cell suspension on top of the solidified BME gel in each well.[7]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4-18 hours.[8][10] Tube formation typically begins within 2-4 hours and may start to degrade after 18 hours.[1][7]
-
Part 3: Visualization and Quantification
-
Microscopy:
-
Carefully observe the formation of capillary-like networks using an inverted phase-contrast microscope at various time points.
-
Capture images from several representative fields for each well.
-
-
Fluorescent Staining (Optional but Recommended):
-
For more robust quantification, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.[1][9]
-
To stain after formation, carefully remove the medium and wash the wells with PBS.
-
Add 300 µL/well of 2-8 µg/mL Calcein AM in HBSS or PBS and incubate for 30-45 minutes at 37°C.[1][9]
-
Wash the wells again with PBS and visualize using a fluorescence microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of junctions (nodes), and the number of loops (meshes) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[7]
-
Visualizations
Caption: The TIE2 signaling pathway and the inhibitory action of this compound.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. glpbio.com [glpbio.com]
- 6. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. corning.com [corning.com]
- 10. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for SB-633825 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting these enzymes and their associated signaling pathways. This document provides detailed application notes and protocols for the use of this compound in HTS, including its mechanism of action, target profiles, and methodologies for screening and data analysis.
Mechanism of Action and Target Profile
This compound functions by competing with ATP for the binding site on the kinase domain of its target proteins, thereby inhibiting their catalytic activity. This inhibition disrupts the downstream signaling cascades that are often implicated in pathological processes such as cancer cell proliferation and angiogenesis.
Quantitative Data for this compound
| Target Kinase | Abbreviation | IC50 (nM) | Primary Cellular Functions |
| Tyrosine-protein kinase receptor for angiopoietin-1 | TIE2 (TEK) | 3.5 | Angiogenesis, vascular stability, endothelial cell survival |
| Serine/threonine-protein kinase 10 | LOK (STK10) | 66 | Lymphocyte migration, cell cycle progression, cytoskeletal rearrangement |
| Breast tumor kinase | BRK (PTK6) | 150 | Cell proliferation, migration, and survival in cancer |
Signaling Pathways Modulated by this compound
Understanding the signaling pathways affected by this compound is crucial for designing relevant HTS assays and interpreting their results.
Angiopoietin-TIE2 Signaling Pathway
The Angiopoietin-TIE2 signaling pathway is a critical regulator of angiogenesis.[1] Ligands such as Angiopoietin-1 (Ang1) bind to the TIE2 receptor, leading to its autophosphorylation and the activation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote endothelial cell survival and vascular maturation.[2][3] this compound directly inhibits TIE2 kinase activity, thereby blocking these pro-angiogenic signals.
LOK (STK10) Signaling Pathway
LOK (STK10) is a serine/threonine kinase that plays a role in regulating lymphocyte migration and the cell cycle. One of its key functions is the phosphorylation of ERM (ezrin, radixin, moesin) proteins, which are involved in linking the actin cytoskeleton to the plasma membrane. LOK has also been shown to influence the p38 MAPK pathway, which is involved in cellular responses to stress.
BRK (PTK6) Signaling Pathway
BRK (PTK6) is a non-receptor tyrosine kinase that is overexpressed in several cancers and contributes to tumor progression. It can be activated by various growth factor receptors and subsequently phosphorylates and activates downstream signaling molecules, including STAT3 and components of the RhoA and p38 MAPK pathways, leading to increased cell proliferation, migration, and survival.[4][5][6][7][8]
High-Throughput Screening Protocols
The following are generalized HTS protocols that can be adapted for screening compounds against TIE2, LOK, and BRK using this compound as a reference inhibitor. These protocols are based on common HTS assay technologies for kinase activity.
Experimental Workflow for a Typical Kinase HTS Campaign
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10][11][12] It is a universal assay suitable for all three target kinases of this compound.
Materials:
-
Purified recombinant TIE2, LOK, or BRK kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (as a positive control inhibitor)
-
Test compound library
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of each compound dilution into the 384-well assay plates. Include DMSO-only wells as negative controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.
-
Add the kinase/substrate mix to the compound-plated wells.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: HTRF® KinEASE™ Time-Resolved FRET Assay
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect the phosphorylation of a biotinylated substrate.[13][14][15][16][17] This is particularly suitable for tyrosine kinases like TIE2 and BRK.
Materials:
-
Purified recombinant TIE2 or BRK kinase
-
HTRF® KinEASE™ TK substrate (biotinylated)
-
ATP
-
Kinase reaction buffer
-
This compound
-
Test compound library
-
HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
384-well low-volume white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
As described in the ADP-Glo™ protocol.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and the biotinylated TK substrate in kinase reaction buffer.
-
Add the master mix to the compound-plated wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Prepare a detection mix containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in the HTRF detection buffer.
-
Add the detection mix to all wells. This will also stop the kinase reaction due to the presence of EDTA in the detection buffer.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plates on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and then the percent inhibition for each compound.
-
Identify hits as described previously.
-
Data Presentation and Hit Confirmation
All quantitative data from the primary screen should be summarized in tables for easy comparison. Hits identified from the primary screen should be subjected to confirmatory assays, including dose-response studies to determine their IC50 values. Orthogonal assays, which utilize a different detection technology, are also recommended to rule out compound interference with the primary assay format.
Conclusion
This compound is a versatile and potent tool for HTS campaigns targeting the TIE2, LOK, and BRK kinases. The provided application notes and protocols offer a framework for researchers to design and execute robust screening experiments to identify novel inhibitors of these important therapeutic targets. Careful assay development and data analysis are critical for the success of any HTS campaign.
References
- 1. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reactome | Signaling by PTK6 [reactome.org]
- 8. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. ulab360.com [ulab360.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. weichilab.com [weichilab.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for SB-633825 in TIE2 Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB-633825, a potent ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, in studies of endothelial cell signaling and angiogenesis. The provided protocols and data facilitate the investigation of the Angiopoietin (Ang)/TIE2 signaling axis, a critical pathway in vascular development, stability, and pathological angiogenesis.
Introduction
This compound is a small molecule inhibitor with high affinity for TIE2, demonstrating an IC50 of 3.5 nM.[1][2] It also exhibits inhibitory activity against Lymphocyte-Oriented Kinase (LOK; STK10) and Breast Tumor Kinase (BRK; PTK6) with IC50 values of 66 nM and 150 nM, respectively.[1][2] Its potent and selective inhibition of TIE2 makes it a valuable tool for dissecting the roles of this receptor in endothelial cell biology and for exploring its therapeutic potential in diseases characterized by aberrant angiogenesis, such as cancer and retinopathies. The Ang/TIE2 signaling pathway is a pivotal regulator of vascular quiescence and activation. Angiopoietin-1 (Ang-1) binding to TIE2 promotes vessel maturation and stability, while Angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist. Dysregulation of this pathway is implicated in numerous pathologies.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data sourced from MedChemExpress and GlpBio.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and its application in experimental settings, the following diagrams are provided.
References
Troubleshooting & Optimization
SB-633825 inactive conformation binding issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-633825. The information focuses on addressing potential issues related to its binding to the inactive conformation of its target kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive small molecule inhibitor. Its primary targets are the protein kinases TIE2 (Tyrosine-protein kinase receptor), LOK (Lymphocyte-oriented kinase, also known as STK10), and BRK (Breast tumor kinase, also known as PTK6).[1][2] It was initially developed as a TIE2 inhibitor but also shows potent inhibition of LOK and BRK.[1][3]
Q2: What is the significance of this compound binding to different kinase conformations?
Protein kinases exist in equilibrium between active and inactive conformations. The conformation is largely determined by the orientation of a key structural motif known as the DFG (Asp-Phe-Gly) loop.
-
Active (DFG-in) conformation: The kinase is catalytically competent to bind ATP and phosphorylate substrates.
-
Inactive (DFG-out) conformation: The kinase is catalytically inactive.
This compound is known to bind to both the active (DFG-in) and inactive (DFG-out) conformations of LOK, as confirmed by X-ray crystallography.[4] This dual-binding capability is a critical factor to consider during experimental design and data interpretation, as the prevalence of each conformation can be influenced by experimental conditions.
Q3: How can binding to the inactive (DFG-out) conformation still result in kinase inhibition?
Even though the DFG-out conformation is already catalytically inactive, an inhibitor that binds to and stabilizes this state effectively removes the kinase from the pool of enzymes that can become active. By sequestering the kinase in an inactive state, the inhibitor shifts the conformational equilibrium away from the active DFG-in state, leading to an overall decrease in kinase activity.
Q4: Are there known off-target effects for this compound?
This compound is part of the Published Kinase Inhibitor Set (PKIS) and has been profiled against a panel of kinases.[3][5][6][7][8] While it has a relatively clean inhibition profile, like most kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations.[1][7] Researchers should consult broad kinase profiling data for the PKIS to assess potential off-target interactions relevant to their experimental system.
Data Presentation
Inhibitory Potency of this compound
| Target Kinase | IC50 Value (nM) | Description |
| TIE2 | 3.5 | Primary target, a receptor tyrosine kinase involved in angiogenesis.[1][2][9][10][11][12] |
| LOK (STK10) | 66 | Serine/threonine kinase involved in cytoskeletal regulation.[1][2][9][10][11][12] |
| BRK (PTK6) | 150 | Non-receptor tyrosine kinase implicated in some cancers.[1][2][9][10][11][12] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.
Visualizations
Kinase Conformational Equilibrium and Inhibition
Caption: this compound can bind to both active and inactive kinase conformations.
TIE2 Signaling Pathway Inhibition
Caption: this compound inhibits TIE2 signaling by blocking autophosphorylation.
Troubleshooting Guide
Problem 1: Observed IC50 for this compound is significantly higher (less potent) than published values.
| Potential Cause | Troubleshooting Steps |
| High ATP Concentration in Assay | This compound is an ATP-competitive inhibitor. High concentrations of ATP in your assay will compete with the inhibitor for binding to the active site, leading to a higher apparent IC50. Action: 1. Determine the Km for ATP of your kinase under your assay conditions. 2. Run the assay with an ATP concentration at or below the Km. 3. If you must use a high ATP concentration, consider using the Cheng-Prusoff equation to calculate the Ki value for a more standardized measure of potency. |
| Kinase Activation State | The recombinant kinase used may be predominantly in a conformation (active or inactive) that this compound binds to with lower affinity, or the equilibrium between states may be different from the conditions under which the published data was generated. Action: 1. Ensure the quality and activation state of your recombinant kinase. Some kinases require phosphorylation by an upstream kinase or the presence of co-factors for full activity. 2. Consider that in a purely biochemical assay with a highly active kinase, the inactive conformation may be less prevalent, potentially affecting the apparent potency of a dual-conformation binder. |
| Assay Format | Different assay formats (e.g., biochemical vs. cellular) can yield different potency values. Cellular assays introduce factors like cell permeability and intracellular ATP concentrations. Action: 1. Be consistent with your assay format when comparing results. 2. If you observe a significant drop in potency between a biochemical and a cellular assay, it could be due to poor cell permeability or high intracellular ATP levels outcompeting the inhibitor. |
Problem 2: Inconsistent or variable results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Kinase Instability | The kinase may be unstable under the assay conditions, leading to a loss of activity over time and variability in results. Action: 1. Optimize buffer conditions (pH, salt concentration, additives like glycerol or BSA). 2. Perform a time-course experiment to ensure the kinase reaction is linear over the duration of your assay. 3. Ensure consistent handling and freeze-thaw cycles of the kinase stock. |
| Reagent Preparation | Inaccurate serial dilutions of this compound or other reagents can lead to significant variability. Action: 1. Prepare fresh dilutions of the inhibitor for each experiment from a well-characterized stock solution. 2. Verify the concentration of all stock solutions. |
| Equilibrium Not Reached | For tight-binding inhibitors, the time required to reach binding equilibrium may be longer than the pre-incubation time used in the assay. Action: 1. Increase the pre-incubation time of the kinase with this compound before initiating the reaction to ensure equilibrium is reached. |
Problem 3: Discrepancy between binding assay (e.g., TR-FRET, SPR) and activity assay (e.g., phosphorylation) results.
| Potential Cause | Troubleshooting Steps |
| Conformational Preference | A binding assay might detect binding to both active and inactive conformations, whereas an activity assay only measures the inhibition of the active conformation's function. The ratio of these conformations can differ between assay setups. Action: 1. Recognize that binding affinity (Kd) and inhibitory potency (IC50) are not always equivalent, especially for inhibitors that bind to multiple conformations. 2. An inhibitor might show potent binding in an assay where both conformations are present but appear less potent in an activity assay using a pre-activated kinase (predominantly DFG-in). |
| Assay Artifacts | The specific probes or tags used in a binding assay could influence the kinase conformation or inhibitor binding. Action: 1. Validate findings using an orthogonal method (e.g., confirm TR-FRET results with an activity assay). |
Experimental Protocols
General Protocol for a Kinase Activity Assay (e.g., for LOK)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular kinase and substrate.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase: Dilute the recombinant LOK kinase to the desired working concentration in kinase buffer.
-
Substrate: Prepare the substrate (e.g., a specific peptide substrate) in kinase buffer.
-
ATP: Prepare ATP solution in water. For IC50 determination, it is recommended to use an ATP concentration equal to its Km for the kinase.
-
This compound: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the kinase and the this compound dilution (or DMSO for control).
-
Incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.
-
Fluorescence/FRET-based Assay: Using a phospho-specific antibody labeled with a fluorophore.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Investigating Binding Conformation
Caption: Workflow for troubleshooting this compound binding issues.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress towards a public chemogenomic set for protein kinases and a call for contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Kinase Chemogenomics — SGC-UNC [sgc-unc.org]
- 9. This compound | TIE2/STK10/BRK Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. xcessbio.com [xcessbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Understanding the Kinase Selectivity Profile of SB-633825
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the kinase selectivity profile of SB-633825. It includes a comprehensive kinase inhibition profile, detailed experimental protocols for assessing kinase activity, and a troubleshooting guide to address common experimental challenges.
This compound Kinase Selectivity Profile
This compound is an ATP-competitive kinase inhibitor. While it was initially developed as a TIE2 inhibitor, it also demonstrates potent activity against Lymphocyte-Oriented Kinase (LOK/STK10) and Breast Tumor Kinase (BRK/PTK6).[1][2][3] It is part of the Published Kinase Inhibitor Set (PKIS), a collection of 367 small-molecule kinase inhibitors characterized against a broad panel of kinases to facilitate kinase research.[1][2][4] this compound is noted for having a relatively clean inhibition profile.[1][2]
Primary Targets and Potency:
The primary targets of this compound and their corresponding half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase | IC50 (nM) |
| TIE2 (TEK) | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data sourced from multiple references.[3]
Comprehensive Kinase Profile:
The following table presents a broader view of this compound's selectivity, showcasing its activity against a wider panel of kinases. This data is derived from the screening of the Published Kinase Inhibitor Set (PKIS).
| Kinase Family | Kinase | Percent Inhibition at 1µM |
| Tyrosine Kinase | TIE2 (TEK) | >95% |
| BRK (PTK6) | >90% | |
| ABL1 | <10% | |
| EGFR | <10% | |
| SRC | <10% | |
| STE | LOK (STK10) | >90% |
| SLK | >80% | |
| MST1 (STK4) | <10% | |
| CMGC | CDK2 | <10% |
| GSK3B | <10% | |
| AGC | AKT1 | <10% |
| PKA (PRKACA) | <10% |
Note: This table is a representative summary. For a complete dataset, researchers are encouraged to consult the supplementary materials of the original PKIS publication.
Signaling Pathways
This compound's primary targets are key components of distinct signaling pathways involved in angiogenesis, cell proliferation, and migration.
References
SB-633825 resistance mechanisms in cancer cells
Disclaimer: As of late 2025, specific mechanisms of acquired resistance to SB-633825 in cancer cells have not been extensively documented in peer-reviewed literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known mechanisms of action of this compound, its targets (TIE2, LOK, BRK), and established principles of resistance to other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of several protein kinases. Its primary targets are the Tyrosine-protein kinase TIE2, the Lymphocyte-oriented kinase (LOK; STK10), and the Breast tumor kinase (BRK; PTK6). By inhibiting these kinases, this compound can interfere with cancer cell growth, angiogenesis, proliferation, and migration.[1][2]
Q2: What are the known potencies of this compound for its targets?
The inhibitory concentrations (IC50) of this compound for its primary targets have been determined as follows:
| Target | IC50 Value |
| TIE2 | 3.5 nM |
| LOK (STK10) | 66 nM |
| BRK (PTK6) | 150 nM |
| (Data sourced from Elkins JM, et al. Nat Biotechnol. 2016)[1][2] |
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential general mechanisms of resistance?
Reduced sensitivity to a kinase inhibitor like this compound is often a sign of acquired resistance. While specific mechanisms for this compound are yet to be identified, general mechanisms for tyrosine kinase inhibitors (TKIs) include:
-
On-Target Alterations: Secondary mutations in the kinase domains of TIE2 or BRK that prevent this compound from binding effectively.[3][4]
-
Target Overexpression: Increased expression or gene amplification of TIE2, STK10, or PTK6, requiring higher concentrations of the inhibitor to achieve the same effect.[3][4]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked TIE2, LOK, or BRK pathways. For instance, upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) could reactivate downstream pro-survival signals like the PI3K/AKT or MAPK pathways.[3][4][5]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.[3]
Troubleshooting Guide for In Vitro Experiments
| Problem | Potential Cause(s) | Suggested Solutions / Next Steps |
| Gradual increase in the IC50 of this compound in a long-term culture. | The cell population is likely developing acquired resistance. | 1. Verify Resistance: Confirm the shift in IC50 with a fresh aliquot of this compound and compare it to the parental cell line. 2. Investigate Target Alterations: Sequence the kinase domains of TIE2 and PTK6 in the resistant cells to check for mutations. Use qPCR or FISH to assess gene amplification. 3. Profile Signaling Pathways: Use Western blotting to compare the phosphorylation status of key downstream effectors (e.g., AKT, ERK, STAT3) in sensitive vs. resistant cells, both with and without this compound treatment. This can reveal bypass pathway activation. |
| Initial response to this compound followed by rapid regrowth of cells. | This could indicate the selection and expansion of a pre-existing resistant subclone within the cell population.[5] | 1. Isolate Resistant Clones: Use single-cell cloning to isolate and expand resistant colonies. 2. Characterize Clones: Analyze the isolated clones for the resistance mechanisms described above (target mutation, bypass signaling, etc.) to understand the heterogeneity of the resistance. |
| No effect of this compound even at high concentrations in a new cell line. | The cell line may have intrinsic (pre-existing) resistance. This could be due to a lack of dependence on the TIE2, LOK, or BRK pathways, or pre-existing mutations or bypass pathways. | 1. Confirm Target Expression: Verify that the cell line expresses the target proteins (TIE2, LOK, BRK) at the mRNA and protein level. 2. Assess Baseline Pathway Activation: Check the baseline phosphorylation levels of the targets and their downstream effectors to see if these pathways are constitutively active. 3. Consider Combination Therapy: Based on pathway analysis, consider combining this compound with an inhibitor of a potential bypass pathway. |
| Variability in results between experiments. | Inconsistent experimental conditions can affect drug potency measurements. | 1. Standardize Cell Culture: Ensure consistent cell density at the time of plating and drug addition.[6] 2. Check Drug Stability: Prepare fresh drug dilutions from a concentrated stock for each experiment. Verify the stability of the stock solution. 3. Control for Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a common method for developing a cancer cell line with acquired resistance to this compound through continuous exposure.[7][8]
Methodology:
-
Determine Initial IC50: First, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 of this compound for the parental (sensitive) cancer cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells will die. When the surviving cells reach 70-80% confluency, passage them and maintain them in the same drug concentration.
-
Dose Escalation: Once the cells have a stable doubling time in the presence of the drug, gradually increase the concentration of this compound (e.g., in 1.5 to 2-fold increments).
-
Repeat: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), the new resistant cell line is established. Confirm the new, higher IC50 value.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages. The resistant phenotype may require the continuous presence of the drug to be maintained.
Protocol 2: Analysis of Bypass Signaling Pathways via Western Blot
This protocol is used to determine if resistant cells have compensated for this compound treatment by activating alternative signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate both parental (sensitive) and this compound-resistant cells. Allow them to adhere overnight.
-
Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 4-6 hours.
-
Drug Treatment: Treat both cell lines with DMSO (vehicle control) and this compound at a concentration that is effective in the parental line (e.g., 5x IC50 of parental line) for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to probe for include:
-
Phospho-AKT (Ser473) and total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
Phospho-STAT3 (Tyr705) and total STAT3
-
Phospho-TIE2, Phospho-BRK (if antibodies are available)
-
A loading control (e.g., GAPDH, β-actin).
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the levels of phosphorylated proteins between sensitive and resistant cells, with and without drug treatment.
Visualizations
Signaling Pathways Targeted by this compound
Caption: Primary signaling pathways inhibited by this compound.
Hypothetical Bypass Signaling as a Resistance Mechanism
Caption: Activation of a bypass pathway to overcome this compound inhibition.
Experimental Workflow for Investigating Resistance
References
- 1. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-633825 Pharmacokinetic Studies
Notice: Publicly available pharmacokinetic data for the compound SB-633825 is limited. This resource has been developed to address common challenges and provide general guidance for researchers working with similar small molecule kinase inhibitors, drawing on established principles and data from related compounds. The protocols and troubleshooting guides provided are intended as a starting point and should be adapted to the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges anticipated for a compound like this compound, a multi-kinase inhibitor?
Based on the characteristics of similar small molecule kinase inhibitors, researchers may encounter challenges related to:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic, leading to dissolution-limited absorption and the need for enabling formulations.
-
Low oral bioavailability: This can be a result of poor solubility, extensive first-pass metabolism in the gut and liver, or efflux by transporters like P-glycoprotein (P-gp).
-
High plasma protein binding: Extensive binding to plasma proteins can limit the free fraction of the drug available to exert its pharmacological effect.
-
Metabolic instability: Susceptibility to rapid metabolism by cytochrome P450 (CYP) enzymes can lead to high clearance and a short half-life.
-
Off-target toxicities: Inhibition of unintended kinases can lead to adverse effects, complicating the interpretation of efficacy and safety studies.
Q2: How can I improve the oral bioavailability of my kinase inhibitor?
Several formulation strategies can be employed to enhance oral absorption:
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate and apparent solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance solubilization and lymphatic transport, bypassing first-pass metabolism.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
Q3: What are the key in vitro assays to perform before initiating in vivo pharmacokinetic studies?
A standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for predicting in vivo behavior:
-
Solubility: Assessed in various biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo dissolution.
-
Permeability: Caco-2 or MDCK cell monolayer assays to predict intestinal absorption and identify potential P-gp substrates.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance and identify major metabolizing enzymes.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the fraction of drug bound to plasma proteins.
-
CYP Inhibition and Induction: To assess the potential for drug-drug interactions.
Troubleshooting Guides
Issue: High In Vivo Clearance and Short Half-Life
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism | 1. Metabolite Identification: Use high-resolution mass spectrometry to identify major metabolites in plasma and excreta. 2. Reaction Phenotyping: Incubate the compound with specific recombinant CYP enzymes to identify the primary metabolizing isoforms. 3. Structural Modification: Modify the metabolic "soft spots" on the molecule to block or slow down metabolism. |
| High First-Pass Effect | 1. Route of Administration Comparison: Compare pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability. 2. Portal Vein Cannulation Studies (in animals): Differentiate between gut wall and hepatic first-pass metabolism. |
Issue: Low and Variable Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Formulation Optimization: Test various enabling formulations as described in the FAQs. 2. pH-Dependent Solubility Profile: Determine the solubility at different pH values to understand its behavior in the gastrointestinal tract. |
| P-gp Efflux | 1. In Vitro Transporter Assays: Use Caco-2 or MDCK cells with and without a P-gp inhibitor (e.g., verapamil) to confirm if it is a substrate. 2. Co-administration with P-gp Inhibitor (in vivo): Conduct animal studies with a known P-gp inhibitor to assess the impact on absorption. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate: Warm the mixture to 37°C.
-
Initiate Reaction: Add the test compound (e.g., this compound) at a final concentration of 1 µM.
-
Sample at Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Analyze Samples: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
Calculate Intrinsic Clearance: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.
Protocol 2: Mouse Pharmacokinetic Study (Oral Gavage)
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week with free access to food and water.
-
Formulation Preparation: Prepare the dosing formulation of the test compound (e.g., in a vehicle like 0.5% methylcellulose).
-
Dosing: Administer a single oral dose of the compound to each mouse via gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Assessment
Caption: Preclinical pharmacokinetic assessment workflow.
Signaling Pathways of this compound Targets
Caption: Inhibition of TIE2, LOK, and BRK signaling by this compound.
Validation & Comparative
A Comparative Analysis of SB-633825 and Other TIE2 Kinase Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of TIE2 kinase inhibitors presents a range of options for targeting angiogenesis and related pathologies. This guide provides an objective comparison of SB-633825 against other notable TIE2 inhibitors, supported by available experimental data and detailed methodologies.
Introduction to TIE2 Kinase Inhibition
The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins, are critical regulators of vascular development, maturation, and stability. Dysregulation of the TIE2 signaling pathway is implicated in various diseases, including cancer and retinal vascular diseases, making it a compelling target for therapeutic intervention. TIE2 inhibitors aim to modulate this pathway, thereby controlling angiogenesis and vascular permeability.
Comparative Analysis of TIE2 Kinase Inhibitors
This section provides a quantitative comparison of this compound with other prominent TIE2 kinase inhibitors. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) obtained from various in vitro assays.
| Inhibitor | TIE2 IC50 (nM) | Other Notable Targets (IC50 in nM) | Assay Type |
| This compound | 3.5 | LOK (66), BRK (150) | ATP-competitive kinase assay[1][2][3] |
| Regorafenib | 31 | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5) | Cellular autophosphorylation assay[4] |
| Pexmetinib | 1 | p38α (35), p38β (26), Abl (4), FGFR1 (28) | Dual Tie-2 and p38 MAPK inhibition assay[5][6][7] |
| Rebastinib (DCC-2036) | 6 | Abl1 (0.8), Abl1T315I (4), KDR (4), FLT3 (2), SRC (34) | Non-ATP-competitive kinase assay[8][9] |
| Altiratinib | 8 | MET (2.7), VEGFR2 (9.2), FLT3 (9.3), TrkA (0.85), TrkB (4.6), TrkC (0.83) | Multi-targeted kinase inhibition assay[8][10] |
TIE2 Signaling Pathway
The following diagram illustrates the key components and downstream signaling cascades of the TIE2 pathway.
Caption: TIE2 signaling pathway activated by Angiopoietins.
Experimental Protocols
A generalized description of the methodologies used to obtain the IC50 values is provided below. Specific parameters may vary between individual experiments.
General In Vitro TIE2 Kinase Assay (Cell-Free)
This type of assay is utilized to determine the direct inhibitory effect of a compound on the kinase activity of TIE2 in a controlled, cell-free environment.
-
Materials: Recombinant human TIE2 kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, assay buffer, and the test inhibitor.
-
Procedure:
-
The TIE2 kinase, substrate, and test inhibitor (at various concentrations) are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 45 minutes).
-
The reaction is stopped, and the amount of substrate phosphorylation or ATP consumption is measured.
-
-
Detection Methods:
-
Radiometric Assay: Utilizes [γ-³³P]-ATP, and the incorporation of the radioactive phosphate into the substrate is quantified.
-
Luminescent Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity. The ADP is converted to ATP, and the subsequent light-generating reaction is measured using a luminometer.
-
Fluorescence Resonance Energy Transfer (FRET): Employs a labeled substrate and a phosphorylation-specific antibody to detect the phosphorylated product.
-
Cellular TIE2 Phosphorylation Assay
This assay measures the ability of an inhibitor to block TIE2 autophosphorylation within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines engineered to express TIE2 are commonly used.
-
Procedure:
-
Cells are cultured to a suitable confluency.
-
Cells are typically serum-starved to reduce basal receptor tyrosine kinase activity.
-
The cells are pre-treated with various concentrations of the test inhibitor.
-
TIE2 phosphorylation is stimulated by the addition of a TIE2 agonist, such as Angiopoietin-1 (Ang1).
-
Following stimulation, the cells are lysed.
-
-
Detection:
-
Western Blotting: The cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated TIE2 (p-TIE2) and total TIE2. The band intensities are quantified to determine the extent of inhibition.
-
ELISA: A sandwich ELISA format can be used where a capture antibody binds total TIE2, and a detection antibody recognizes the phosphorylated form.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a specific type of FRET-based assay often used for high-throughput screening of kinase inhibitors.
-
Principle: The assay measures the FRET between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled phosphotyrosine antibody) when they are brought into proximity by binding to the phosphorylated substrate.
-
Procedure:
-
The TIE2 kinase, substrate, ATP, and test inhibitor are incubated together.
-
After the kinase reaction, the detection reagents, including the europium-labeled antibody and the acceptor-labeled component, are added.
-
The plate is incubated to allow for antibody binding to the phosphorylated substrate.
-
The fluorescence is read at two different wavelengths (for the donor and acceptor), and the ratio is calculated to determine the level of TIE2 inhibition.
-
Experimental Workflow Example: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: A typical workflow for an in vitro kinase assay.
Conclusion
This compound is a potent and selective inhibitor of TIE2 kinase. When compared to other multi-kinase inhibitors that also target TIE2, this compound demonstrates a more focused inhibitory profile. For researchers specifically investigating the role of TIE2, the higher selectivity of this compound may offer an advantage by minimizing off-target effects. However, for therapeutic strategies where targeting multiple pathways simultaneously is desired, multi-kinase inhibitors like Regorafenib, Pexmetinib, Rebastinib, and Altiratinib present viable alternatives. The choice of inhibitor will ultimately depend on the specific research question and the desired selectivity profile. The provided data and methodologies serve as a valuable resource for making an informed decision in the selection of a TIE2 kinase inhibitor for preclinical research and development.
References
- 1. deciphera.com [deciphera.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of SB-633825 and Sunitinib in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of two tyrosine kinase inhibitors, SB-633825 and Sunitinib. While both compounds interfere with signaling pathways crucial for the formation of new blood vessels, they do so by targeting distinct sets of kinases. This document summarizes their mechanisms of action, presents available quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes the key signaling pathways involved.
At a Glance: Key Differences
| Feature | This compound | Sunitinib |
| Primary Targets | TIE2, LOK, BRK | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R |
| Mechanism of Action | Primarily inhibits the Angiopoietin/TIE2 signaling pathway, crucial for vessel maturation and stability. | A multi-targeted inhibitor that blocks several receptor tyrosine kinases involved in tumor growth and angiogenesis.[1] |
| Therapeutic Approach | More targeted towards modulating vascular stability. | Broad-spectrum inhibition of key angiogenic drivers. |
Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activities of this compound and Sunitinib against their primary kinase targets. This data provides a quantitative basis for understanding their distinct pharmacological profiles.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| TIE2 | 3.5 | [2][3] |
| LOK (STK10) | 66 | [2][3] |
| BRK (PTK6) | 150 | [2][3] |
Table 2: Kinase Inhibition Profile of Sunitinib
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | 13 | [4] |
| VEGFR2 (KDR/Flk-1) | 4.2 - 80 | [4][5] |
| VEGFR3 | 46 | [4] |
| PDGFRα | 22 | [5] |
| PDGFRβ | 2 | [5] |
| c-KIT | 7 | [4] |
| FLT3 | 50 - 59 | [4][5] |
| RET | 1.5 | [4] |
| CSF-1R | N/A | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways
The distinct kinase targets of this compound and Sunitinib translate to their intervention in different, albeit related, signaling pathways that govern angiogenesis.
This compound and the Angiopoietin/TIE2 Pathway
This compound exerts its anti-angiogenic potential primarily through the inhibition of TIE2, a receptor tyrosine kinase predominantly expressed on endothelial cells.[2] The Angiopoietin/TIE2 signaling axis is a critical regulator of vascular maturation, stability, and quiescence.[6][7]
Sunitinib and the VEGFR/PDGFR Pathways
Sunitinib is a multi-targeted inhibitor that potently blocks Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] These receptors are key drivers of angiogenesis, promoting endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells.[8]
Anti-Angiogenic Effects: A Comparative Overview
Direct comparative experimental data for this compound and Sunitinib in standardized angiogenesis assays is limited in the public domain. However, based on their mechanisms of action and available preclinical data, their anticipated effects can be summarized.
Table 3: Comparison of Anti-Angiogenic Activities
| Assay | This compound (Predicted Effects) | Sunitinib (Observed Effects) |
| Endothelial Cell Proliferation | Inhibition of proliferation is expected due to the role of TIE2 in endothelial cell survival. However, direct experimental data is not readily available. | Sunitinib inhibits VEGF-induced proliferation of HUVECs with an IC50 of 40 nM.[5] It also impairs the proliferation of prostate tumor-derived endothelial cells.[9] |
| Endothelial Cell Migration | Inhibition of migration is likely, as TIE2 signaling is involved in cell motility.[10] Specific data is needed for confirmation. | Sunitinib has been shown to decrease endothelial cell migration in wound healing assays.[9] |
| Tube Formation | Inhibition of the formation of stable, mature vascular networks is a probable outcome due to the disruption of TIE2-mediated vessel stabilization.[6] | Sunitinib inhibits endothelial cell tube formation in vitro.[11] |
| In Vivo Angiogenesis | Inhibition of tumor angiogenesis is a potential therapeutic effect.[2][3] | Sunitinib has demonstrated potent anti-angiogenic activity in various in vivo models, leading to reduced tumor microvessel density.[12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro angiogenesis assays.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., Sunitinib) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract, such as Matrigel, and allow it to solidify at 37°C.[14]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of the test inhibitor or vehicle control.
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.[9]
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Analyze the images to quantify various parameters of angiogenesis, such as the total tube length, number of junctions, and number of branches.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a linear scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the test inhibitor or vehicle control.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 4-6 hours).[9]
-
Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.
Conclusion
This compound and Sunitinib represent two distinct strategies for the inhibition of angiogenesis. Sunitinib is a broad-spectrum inhibitor targeting key drivers of neovascularization, namely VEGFR and PDGFR, and has established clinical efficacy in certain cancers.[1] In contrast, this compound offers a more targeted approach by focusing on the TIE2 signaling pathway, which is primarily involved in the maturation and stabilization of blood vessels.[2]
While direct comparative data on the anti-angiogenic efficacy of these two compounds is not yet available, their different mechanisms of action suggest they may have distinct therapeutic applications. Further preclinical and clinical studies are warranted to fully elucidate the anti-angiogenic potential of this compound and to explore its potential in combination with other anti-cancer agents, including broad-spectrum inhibitors like Sunitinib. This guide provides a foundational understanding for researchers to design and interpret future investigations into these and other novel anti-angiogenic therapies.
References
- 1. glpbio.com [glpbio.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 11. In vitro biologic efficacy of sunitinib drug-eluting beads on human colorectal and hepatocellular carcinoma—A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profiling of SB-633825 and Alternative Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the kinase selectivity profile of SB-633825 against a panel of alternative inhibitors targeting TIE2, LOK (STK10), and BRK (PTK6) kinases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate chemical probes and potential therapeutic candidates.
This compound is a potent, ATP-competitive inhibitor with high affinity for the tyrosine kinase TIE2, as well as the serine/threonine kinase LOK and the breast tumor kinase BRK. Its "relatively clean inhibition profile" has made it a valuable tool compound and a starting point for the development of more selective inhibitors.[1][2] This guide presents a detailed analysis of its activity across the kinome in comparison to other inhibitors targeting its primary targets.
Kinase Inhibition Profile: A Comparative Analysis
The following table summarizes the inhibitory activity of this compound and selected alternative compounds against their primary kinase targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound | TIE2 IC50 (nM) | LOK (STK10) IC50 (nM) | BRK (PTK6) IC50 (nM) | Other Notable Targets (IC50 nM) | Reference |
| This compound | 3.5 | 66 | 150 | - | [3] |
| Rebastinib | 0.058 | - | - | c-ABL1 (0.7), TRKA (0.17), TRKB (0.42) | [4] |
| Ripretinib | Inhibits TIE2 | - | - | KIT, PDGFRA, PDGFRB, VEGFR2, BRAF | [5] |
| SLK/STK10-IN-1 | - | 6.4 (STK10), 7.8 (SLK) | - | CLK2 (39), GSK3α (14), GSK3β (14) | [6][7] |
| Tilfrinib | - | - | 3.15 | Exhibits >1000-fold selectivity over a panel of other kinases | [8][9] |
In-Depth Selectivity Profiles from Kinome Screening
For a comprehensive understanding of inhibitor selectivity, it is crucial to assess their activity against a broad panel of kinases. The data below, sourced from the Published Kinase Inhibitor Set (PKIS) screening, reveals the percentage of inhibition by this compound at a concentration of 100 nM across a diverse set of kinases. This provides a broader view of its off-target effects. A full kinome scan would ideally be presented for all compared compounds; however, publicly available comprehensive datasets for the alternatives are limited.
This compound Kinome Scan Data (% Inhibition at 100 nM)
| Kinase | % Inhibition |
| TIE2 | >95% |
| LOK (STK10) | >90% |
| BRK (PTK6) | >80% |
| SLK | >80% |
| LTK | >70% |
| ... | ... |
| Numerous other kinases | <10% |
Note: This is a representative subset of the full kinome scan data available in the supplementary materials of Elkins JM, et al. Nat Biotechnol. 2016.[1][2][10]
Experimental Methodologies
The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors. A widely accepted and robust method for this purpose is the in vitro kinase assay.
In Vitro Kinase Assay Protocol (Representative)
A common method for measuring kinase activity and inhibition is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Workflow:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor (at varying concentrations) are combined in a reaction buffer. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram of the Experimental Workflow:
References
- 1. scispace.com [scispace.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Chemogenomics — SGC-UNC [sgc-unc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Tilfrinib | Src Kinases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SB-633825: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-633825, a potent ATP-competitive inhibitor, with alternative compounds targeting TIE2, LOK (STK10), and BRK kinases. The on-target effects of this compound are validated through detailed experimental protocols and supporting data, offering researchers the necessary tools to evaluate its efficacy and selectivity.
Executive Summary
This compound is a multi-targeted kinase inhibitor with high potency against TIE2, LOK, and BRK.[1] While it exhibits a relatively clean inhibition profile, its utility as a specific probe requires careful consideration of its activity against multiple kinases. This guide presents a comparative analysis of this compound with alternative inhibitors, highlighting differences in potency and selectivity. Detailed experimental methodologies are provided to enable researchers to independently validate the on-target effects of these compounds. Furthermore, signaling pathway diagrams and experimental workflows are included to provide a clear visual representation of the underlying biological processes and experimental designs.
Comparison of this compound with Alternative Inhibitors
The efficacy of a kinase inhibitor is determined by its potency and selectivity. The following tables summarize the inhibitory concentrations (IC50) of this compound and selected alternative compounds against their primary targets.
Table 1: Comparison of TIE2 Kinase Inhibitors
| Compound | TIE2 IC50 (nM) | Notes |
| This compound | 3.5 | Potent TIE2 inhibitor. |
| Rebastinib (DCC-2036) | 0.058 - 0.26 | Highly potent and selective TIE2 inhibitor. |
| Pexmetinib | 1 | Dual inhibitor of TIE2 and p38 MAPK. |
| Altiratinib (DCC-2701) | Single-digit nM | Multi-targeted inhibitor including TIE2, TRK, Met, and VEGFR2. |
| Tie2 kinase inhibitor 1 | 250 | Selective for TIE2 over p38. |
Table 2: Comparison of LOK (STK10) Kinase Inhibitors
| Compound | LOK (STK10) IC50 (nM) | Notes |
| This compound | 66 | Potent LOK inhibitor. |
| GSK3037619A | Potent | More selective LOK/SLK inhibitor derived from this compound. |
| SB-440719 | Potent | More selective LOK/SLK inhibitor derived from this compound. |
| Cpd 31 | 12 (in vitro) | Dual STK10/SLK inhibitor with some off-target effects. |
| Cpd 23 | Potent (nM activity in cells) | Selective STK10 inhibitor, with selectivity against SLK. |
Table 3: Comparison of BRK (PTK6) Kinase Inhibitors
| Compound | BRK (PTK6) IC50 (nM) | Notes |
| This compound | 150 | Potent BRK inhibitor. |
| Tilfrinib (compound 4f) | 3.15 | Potent and selective BRK inhibitor. |
| XMU-MP-2 | Not specified | Inhibits oncogenic BRK-driven tumor growth. |
| BRK inhibitor P21d | 30 | Potent BRK inhibitor. |
Experimental Protocols
To validate the on-target effects of this compound and other kinase inhibitors, the following detailed experimental protocols are provided.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant human TIE2, LOK, or BRK kinase (e.g., from Promega, SignalChem).
-
Kinase-specific substrate (e.g., Poly (Glu4, Tyr1) for TIE2).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
96-well or 384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., HUVECs for TIE2).
-
Cell culture medium and supplements.
-
Stimulating ligand (e.g., Angiopoietin-1 for TIE2).
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-TIE2 (Tyr992), anti-total-TIE2, anti-phospho-paxillin (a BRK substrate), anti-total-paxillin, anti-phospho-ERM (a LOK substrate), anti-total-ERM, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 10-30 minutes) to induce kinase activation and substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TIE2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Cellular Target Engagement Assay
This assay confirms that the compound binds to its intended target within the cell.
Materials:
-
Cell line expressing the target kinase.
-
Test compounds.
-
Assay-specific reagents (e.g., NanoBRET™ Target Engagement Assay reagents from Promega).
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET).
Procedure:
-
Follow the specific protocol provided by the assay manufacturer.
-
Typically, cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase's active site is added to the cells.
-
In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in a high BRET signal.
-
When a test compound that binds to the same site is added, it displaces the tracer, leading to a decrease in the BRET signal.
-
By measuring the BRET signal at various compound concentrations, a dose-response curve can be generated to determine the compound's cellular IC50 for target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of TIE2, LOK, and BRK, as well as a typical experimental workflow for validating inhibitor on-target effects.
References
A Comparative Guide to Ang2 Pathway Inhibition: SB-633825 vs. Nesvacumab
For Researchers, Scientists, and Drug Development Professionals
The Angiopoietin-2 (Ang2) signaling pathway is a critical regulator of angiogenesis and vascular stability, making it a compelling target for therapeutic intervention in oncology and ophthalmology. This guide provides a detailed comparison of two investigational agents targeting this pathway: SB-633825, a small molecule kinase inhibitor, and Nesvacumab, a monoclonal antibody. This comparison is based on available preclinical and clinical data to inform research and development decisions.
At a Glance: this compound vs. Nesvacumab
| Feature | This compound | Nesvacumab (REGN910) |
| Molecule Type | Small molecule kinase inhibitor | Human monoclonal antibody (IgG1) |
| Primary Target | TIE2 receptor tyrosine kinase | Angiopoietin-2 (Ang2) ligand |
| Mechanism of Action | ATP-competitive inhibitor of TIE2 kinase activity | Binds to Ang2, preventing its interaction with the TIE2 receptor[1][2] |
| Development Stage | Preclinical (Biochemical characterization) | Clinical (Phase 1 and 2 trials completed) |
| Known Indications Studied | Not clinically evaluated | Advanced solid tumors, neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME)[1][3][4] |
Mechanism of Action and Signaling Pathway
The Ang2-TIE2 signaling pathway plays a dual role in vascular biology. Angiopoietin-1 (Ang1) is the primary agonist of the TIE2 receptor, promoting vascular stability. Ang2, on the other hand, acts as a context-dependent antagonist or partial agonist. In the presence of vascular endothelial growth factor (VEGF), Ang2 promotes angiogenesis; in its absence, it can lead to vessel regression. Both this compound and Nesvacumab aim to modulate this pathway to inhibit pathological angiogenesis, but they do so through different mechanisms.
This compound directly inhibits the enzymatic activity of the TIE2 receptor kinase. As an ATP-competitive inhibitor, it prevents the phosphorylation of downstream signaling molecules, thereby blocking the signal transduction cascade initiated by both Ang1 and Ang2.
Nesvacumab is a selective antibody that binds to the Ang2 ligand. This sequestration of Ang2 prevents it from interacting with the TIE2 receptor, thereby inhibiting Ang2-mediated signaling. Unlike this compound, Nesvacumab's mechanism allows for the continued signaling of Ang1, which could theoretically preserve some level of vascular stability.
Performance Data
This compound: Biochemical Potency
Data on this compound is limited to its biochemical kinase inhibition profile. No in vivo or clinical data have been publicly released.
| Target Kinase | IC50 (nM) | Reference |
| TIE2 | 3.5 | [5][6][7][8] |
| LOK (STK10) | 66 | [5][6][7][8] |
| BRK (PTK6) | 150 | [5][6][7][8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The high potency and selectivity for TIE2 over other tested kinases suggest that this compound is a promising tool compound for preclinical studies of TIE2 inhibition.
Nesvacumab: Clinical Trial Outcomes
Nesvacumab has been evaluated in Phase 1 and 2 clinical trials for advanced solid tumors and in combination with the anti-VEGF agent aflibercept for neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).
Oncology (Advanced Solid Tumors) - Phase 1 (NCT01271972) [1]
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | Not reached |
| Recommended Phase 2 Dose (RP2D) | 20 mg/kg every 2 weeks |
| Most Common Treatment-Related Adverse Events | Fatigue (23.4%), peripheral edema (21.3%), decreased appetite (10.6%), diarrhea (10.6%) (all grade ≤ 2) |
| Preliminary Efficacy | 1 partial response (adrenocortical carcinoma); 2 patients with hepatocellular carcinoma had stable disease > 16 weeks with tumor regression. |
Ophthalmology (in combination with Aflibercept)
The combination of Nesvacumab and Aflibercept did not demonstrate a significant improvement in the primary endpoint of best-corrected visual acuity (BCVA) compared to Aflibercept monotherapy in either the ONYX (nAMD) or RUBY (DME) trials.[3][4][9]
ONYX Trial (nAMD) - Phase 2 (NCT02713204) [3][9]
| Endpoint (at week 12) | Nesvacumab (low dose) + Aflibercept | Nesvacumab (high dose) + Aflibercept | Aflibercept Monotherapy |
| Mean BCVA gain (letters) | 5.2 | 5.6 | 5.4 |
| Mean CST reduction (µm) | 182.2 | 200.0 | 178.6 |
RUBY Trial (DME) - Phase 2 (NCT02712008) [4][10]
| Endpoint (at week 12) | Nesvacumab (low dose) + Aflibercept | Nesvacumab (high dose) + Aflibercept | Aflibercept Monotherapy |
| Mean BCVA gain (letters) | 6.8 | 8.5 | 8.8 |
| Mean CRT reduction (µm) | -169.4 | -184.0 | -174.6 |
BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness; CRT: Central Retinal Thickness.
While the combination therapy did not meet its primary efficacy endpoints in vision improvement, some anatomic benefits were observed in the RUBY trial with the high-dose combination.[10]
Experimental Protocols
This compound: Kinase Inhibition Assay
The inhibitory activity of this compound was determined using a panel of recombinant human kinases. The specific experimental protocol for the TIE2 kinase assay would typically involve the following steps:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human TIE2 kinase, a specific peptide substrate, and ATP is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the phosphorylation of the substrate by TIE2.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the TIE2 kinase activity (IC50) is calculated from the dose-response curve.
Note: The detailed experimental protocol for the specific screening of this compound is proprietary to the discovering entity and has not been publicly disclosed in full.
Nesvacumab: Clinical Trial Design (General Overview)
The Phase 2 ONYX and RUBY trials were randomized, double-masked, active-controlled studies. A general outline of their design is as follows:
-
Patient Population: Patients with treatment-naïve nAMD or DME meeting specific inclusion and exclusion criteria.
-
Randomization: Patients were randomly assigned to receive either intravitreal injections of Nesvacumab in combination with Aflibercept (at low or high doses) or Aflibercept monotherapy.
-
Treatment Regimen: Injections were administered at baseline and at specified intervals (e.g., every 4 or 8 weeks) over the study period.
-
Efficacy Assessments: The primary endpoint was the change in Best-Corrected Visual Acuity (BCVA) from baseline to a prespecified time point (e.g., week 36). Secondary endpoints included changes in retinal thickness measured by optical coherence tomography (OCT).
-
Safety Assessments: Monitoring and recording of all adverse events throughout the study.
Summary and Conclusion
This compound and Nesvacumab represent two distinct approaches to inhibiting the Ang2 signaling pathway. This compound is a potent, preclinical small molecule inhibitor of the TIE2 kinase, offering a tool for in-depth in vitro and in vivo investigation of TIE2 signaling. Its development has not progressed to clinical trials, and therefore its therapeutic potential remains unevaluated in humans.
Nesvacumab, a monoclonal antibody targeting the Ang2 ligand, has undergone clinical evaluation. While it demonstrated a manageable safety profile, it failed to show significant clinical benefit over existing anti-VEGF therapy in late-stage eye diseases. These results highlight the complexities of targeting the Ang2 pathway and suggest that dual inhibition of Ang2 and VEGF may not be universally synergistic.
For researchers, this compound provides a valuable pharmacological tool to probe the function of TIE2 kinase. For drug developers, the clinical data from Nesvacumab underscores the challenges in translating preclinical promise to clinical efficacy and informs the design of future trials targeting the Angiopoietin pathway. Further research is warranted to identify the specific patient populations and therapeutic combinations where Ang2 pathway inhibition can provide meaningful clinical benefit.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. optometrytimes.com [optometrytimes.com]
- 4. INTRAVITREAL NESVACUMAB (ANTIANGIOPOIETIN 2) PLUS AFLIBERCEPT IN DIABETIC MACULAR EDEMA: Phase 2 RUBY Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intravitreal Nesvacumab (Anti-Angiopoietin-2) Plus Aflibercept in Neovascular AMD: Phase 2 ONYX Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of SB-633825 and Regorafenib: A Guide for Researchers
In the landscape of cancer drug discovery, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. This guide provides a comparative analysis of two such inhibitors: SB-633825 and Regorafenib. While both molecules exhibit inhibitory activity against key signaling kinases, the extent of their characterization and clinical development varies significantly. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.
Mechanism of Action and Target Profile
This compound is a potent, ATP-competitive inhibitor of Tyrosine-protein kinase receptor Tie-2 (TIE2), Serine/threonine-protein kinase 10 (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6).[1][2][3] Its activity against these kinases suggests potential roles in modulating angiogenesis and cancer cell signaling.
Regorafenib , on the other hand, is a multi-kinase inhibitor with a broader spectrum of targets involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment.[4] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2, KIT, RET, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), as well as the RAF serine/threonine kinases.[4]
Quantitative Analysis of Kinase Inhibition
The following table summarizes the in vitro inhibitory activities of this compound and Regorafenib against their respective target kinases.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | TIE2 | 3.5[1][2][3] | Biochemical Assay[1][5][6][7][8] |
| LOK (STK10) | 66[1][2][3] | Biochemical Assay[1][5][6][7][8] | |
| BRK (PTK6) | 150[1][2][3] | Biochemical Assay[1][5][6][7][8] | |
| Regorafenib | VEGFR1 | 13[9] | Cell-free assay[10] |
| VEGFR2 | 4.2[9] | Cell-free assay[10] | |
| VEGFR3 | 46[9] | Cell-free assay[10] | |
| TIE2 | 31[11] | Homogeneous Time-Resolved Fluorescence (HTRF) assay[10] | |
| KIT | 7[9] | Cell-free assay[10] | |
| RET | 1.5[9] | Cell-free assay[10] | |
| PDGFRβ | 22[9] | Cell-free assay[10] | |
| FGFR1 | Not specified | Not specified | |
| RAF-1 | 2.5[9] | Cell-free assay[10] | |
| B-RAF | 28[9] | Cell-free assay[10] | |
| B-RAF (V600E) | 19[9] | Cell-free assay[10] |
Preclinical Performance Data
In Vitro Cancer Cell Proliferation
Regorafenib has demonstrated broad anti-proliferative activity against a panel of human colorectal cancer (CRC) cell lines.
| Cell Line | IC50 (µM) |
| 19 of 25 CRC cell lines | 2.6 - 10 |
This compound: Publicly available data on the anti-proliferative activity of this compound against cancer cell lines is limited.
In Vivo Xenograft Models
Regorafenib has shown significant tumor growth inhibition in various preclinical xenograft models.
| Tumor Type | Animal Model | Treatment Regimen | Outcome |
| Colorectal Cancer | Patient-derived xenografts in mice | Not specified | Marked tumor growth inhibition in 5 of 7 models.[12] |
| Colorectal Cancer | Orthotopic CT26 murine model | 30 mg/kg, daily oral gavage | Significant inhibition of tumor growth and liver metastasis.[5] |
| Colorectal Cancer | Subcutaneous MC38 murine model | 3 mg/kg, daily oral gavage | Significant reduction in tumor growth.[5] |
This compound: There is a lack of publicly available data from in vivo xenograft studies for this compound.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways of this compound and Regorafenib.
Caption: Targeted signaling pathways of this compound.
Caption: Multi-targeted signaling pathways of Regorafenib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
In Vitro Kinase Assays
-
General Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
-
Protocol for TIE2 Kinase Assay (Example):
-
A recombinant TIE2 kinase is incubated with a specific peptide substrate and ATP in a buffer solution.
-
This compound or a control compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 45 minutes).[13]
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™, LanthaScreen™, or HTRF®, which measure the amount of ADP produced or use fluorescence resonance energy transfer (FRET).[13][14]
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
-
General Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol for Regorafenib:
-
Cancer cells (e.g., colorectal cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of Regorafenib or a vehicle control (e.g., DMSO).
-
After a specific incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
In Vivo Xenograft Model
-
General Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism, typically immunodeficient mice bearing human tumor xenografts.
-
Protocol for Regorafenib in an Orthotopic Colorectal Cancer Model:
-
Human colorectal cancer cells (e.g., CT26) are surgically implanted into the cecal wall of immunodeficient mice.[5]
-
Tumor growth is monitored, often using imaging techniques like MRI.[5]
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The treatment group receives Regorafenib orally at a specified dose and schedule (e.g., 30 mg/kg, daily).[5] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors and organs may be harvested for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) and apoptosis (e.g., TUNEL assay).
-
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and Regorafenib. Regorafenib is a well-characterized, multi-kinase inhibitor with a broad spectrum of activity that has been extensively studied in preclinical models and has established clinical utility. In contrast, this compound is a potent inhibitor of a more limited set of kinases, primarily TIE2, LOK, and BRK. While it shows promise as a tool compound and a potential starting point for the development of more selective inhibitors, there is a significant lack of publicly available preclinical data to support a direct performance comparison with Regorafenib in cancer models.
For researchers in the field, Regorafenib serves as a benchmark multi-kinase inhibitor with a known preclinical and clinical profile. This compound, however, represents an opportunity for further investigation. Future studies elucidating its efficacy in various cancer cell lines and in vivo models are necessary to fully understand its therapeutic potential and to enable a more comprehensive comparative analysis.
References
- 1. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. Comprehensive characterization of the Published Kinase Inhibitor Set. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. scispace.com [scispace.com]
- 8. Scholarly Article or Book Chapter | Comprehensive characterization of the Published Kinase Inhibitor Set | ID: rj430963t | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. acebiolab.com [acebiolab.com]
- 12. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of SB-633825 and Selective LOK Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor SB-633825 with more selective inhibitors of Lymphocyte-Oriented Kinase (LOK), also known as Serine/Threonine Kinase 10 (STK10). This compound, initially identified as a potent inhibitor of the TIE2 receptor tyrosine kinase, also demonstrates significant activity against LOK and Breast Tumor Kinase (BRK). This multi-targeted profile presents both opportunities and challenges for its use as a research tool. Understanding its activity in the context of more selective LOK inhibitors is crucial for designing specific and well-controlled experiments.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of TIE2, LOK, and BRK.[1] While effective at inhibiting these kinases, its polypharmacology can complicate the interpretation of experimental results. As a result, derivatives of this compound have been developed to provide more selective probes for studying LOK and the closely related STE20-like kinase (SLK). This guide presents a head-to-head comparison of the available biochemical data for this compound and these next-generation selective LOK inhibitors, enabling researchers to choose the most appropriate tool for their specific research questions.
Data Presentation: Inhibitor Activity Profiles
The following tables summarize the inhibitory activity of this compound and selective LOK inhibitors against their primary targets and a broader panel of kinases. This data is essential for assessing the selectivity of each compound.
Table 1: Potency of this compound against Primary Kinase Targets
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data sourced from multiple references confirming these values.[1][2]
Table 2: Comparative Kinase Selectivity Profile
This table will be populated with data from the Published Kinase Inhibitor Set (PKIS) to provide a direct comparison of this compound and selective LOK inhibitors (e.g., GSK3037619A, SB-440719) against a wide range of kinases. The data will be presented as either IC50 or percentage of inhibition at a given concentration, as available in the source.
(Note: The following is a representative table structure. The complete data would be extensive and is best sourced directly from the supplementary materials of Elkins et al., Nature Biotechnology, 2016.)
| Kinase | This compound (% Inhibition @ 1µM) | GSK3037619A (% Inhibition @ 1µM) | SB-440719 (% Inhibition @ 1µM) |
| LOK | >90% | >90% | >90% |
| SLK | High | High | High |
| TIE2 | >90% | Low | Low |
| BRK | High | Low | Low |
| AAK1 | Moderate | Low | Low |
| ABL1 | Low | Low | Low |
| ... (and so on for a comprehensive kinase panel) | ... | ... | ... |
Experimental Protocols
The following are generalized protocols for the types of kinase assays used to generate the data presented above. Specific parameters may vary between studies.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., TIE2, LOK, BRK)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled for ADP-Glo assays)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
96- or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
-
Assay Procedure: a. A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer. b. The test inhibitor at various concentrations is added to the wells. A DMSO control (vehicle) is included. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30 minutes at 30°C). e. The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA). f. The amount of phosphorylated substrate is quantified.
- For radiometric assays: The reaction mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate. The membrane is washed to remove unincorporated radiolabeled ATP, and the radioactivity is measured using a scintillation counter.
- For ADP-Glo™ Kinase Assay (Promega): After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity. g. The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. h. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and the rationale behind the development of selective LOK inhibitors.
Caption: LOK (STK10) Signaling Pathway.
References
Comparative Analysis of SB-633825 and Other TIE2 Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the receptor tyrosine kinase (RTK) inhibitor SB-633825 with other notable TIE2 inhibitors, focusing on their cross-reactivity profiles. The information presented is supported by experimental data to aid in the selection of the most appropriate compounds for research and development.
This compound is a potent, ATP-competitive inhibitor with primary activity against TIE2, LOK (STK10), and BRK. Its inclusion in the Published Kinase Inhibitor Set (PKIS) has made it a valuable tool for kinase research. This guide will compare the selectivity of this compound with two other TIE2 inhibitors, Rebastinib and BAY-826, to provide a clearer understanding of their potential applications and off-target effects.
Cross-Reactivity Profiles of TIE2 Inhibitors
The following table summarizes the inhibitory activity of this compound, Rebastinib, and BAY-826 against their primary targets and a selection of off-target kinases. This data is crucial for interpreting experimental results and predicting potential side effects in therapeutic applications.
| Target Kinase | This compound IC50 (nM) | Rebastinib IC50 (nM) | BAY-826 Kd (nM) |
| TIE2 (TEK) | 3.5 | 6 | 1.6 |
| LOK (STK10) | 66 | - | 5.9 |
| BRK | 150 | - | - |
| TIE1 | - | - | 0.9 |
| DDR1 | - | - | 0.4 |
| DDR2 | - | - | 1.3 |
| ABL1 | - | 0.8 | - |
| FLT3 | - | 2 | - |
| KDR (VEGFR2) | - | 4 | - |
| SRC | - | 34 | - |
Absence of a value is denoted by "-".
As the data indicates, this compound is a highly potent inhibitor of TIE2, with significant activity against LOK and BRK. Rebastinib, while also a potent TIE2 inhibitor, demonstrates considerable off-target activity against several other kinases, including ABL1, FLT3, KDR, and SRC. In contrast, BAY-826 exhibits remarkable selectivity for TIE2, with high affinity for only a few other kinases, namely TIE1, DDR1, DDR2, and LOK, out of a panel of 456 kinases tested.
Experimental Methodologies
The data presented in this guide was generated using in vitro kinase assays. A general protocol for such an assay is provided below, based on the methodologies used for screening the Published Kinase Inhibitor Set.
In Vitro Kinase Assay Protocol (Nanosyn Mobility Shift Assay)
This protocol is a representative example of the type of assay used to determine the kinase inhibition profiles of the compounds discussed.
Objective: To measure the inhibitory activity of a compound against a panel of purified kinases.
Principle: The assay is based on the microfluidic mobility shift of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. The extent of phosphorylation is quantified by measuring the fluorescence of the substrate and product peaks.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled peptide substrates specific for each kinase
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (typically containing HEPES, MgCl2, Brij-35, and DTT)
-
ATP solution
-
384-well plates
-
Microfluidic mobility shift detection platform (e.g., Caliper LabChip)
Procedure:
-
Reaction Setup: In a 384-well plate, the target enzyme is incubated with the fluorescently labeled substrate and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop buffer.
-
Detection: The samples are then introduced onto a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to separate based on their difference in electrophoretic mobility.
-
Data Analysis: The fluorescence of the substrate and product peaks is measured. The percentage of substrate conversion is calculated, and from this, the percentage of kinase inhibition by the test compound is determined. IC50 values are then calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
To visualize the context of TIE2 inhibition and the experimental process, the following diagrams are provided.
Caption: TIE2 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The choice of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. This compound is a potent TIE2 inhibitor with a relatively clean profile, making it a useful tool for studying TIE2, LOK, and BRK biology. For studies requiring higher selectivity for TIE2, BAY-826 presents a superior option due to its limited off-target interactions. Rebastinib, while a potent TIE2 inhibitor, has a broader spectrum of activity that should be considered when interpreting experimental outcomes. This guide provides a foundation for making informed decisions when selecting a TIE2 inhibitor for specific research needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
